Silibinin

Description

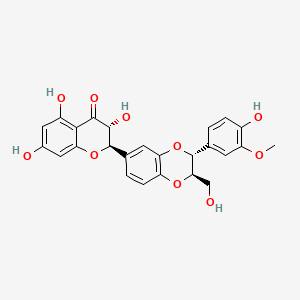

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026018 | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |

| Record name | Silybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silibinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silibinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILIBININ A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silibinin's Mechanism of Action in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, the primary active constituent of silymarin extracted from the milk thistle plant (Silybum marianum), has been extensively investigated for its hepatoprotective properties.[1] Its therapeutic potential in a spectrum of liver diseases, from non-alcoholic fatty liver disease (NAFLD) to fibrosis and hepatocellular carcinoma, is underpinned by a complex and multifaceted mechanism of action at the cellular and molecular level.[2] This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on liver cells, with a focus on its antioxidant, anti-inflammatory, anti-fibrotic, and metabolic regulatory roles. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's hepatoprotective effects are not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular processes.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key driver of liver injury.[3] this compound combats oxidative stress through several mechanisms:

-

Direct Radical Scavenging: this compound's polyphenolic structure enables it to directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

-

Enhancement of Endogenous Antioxidant Systems: this compound upregulates the expression and activity of key antioxidant enzymes. It stimulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the increased transcription of genes encoding for antioxidant and detoxifying enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

Anti-inflammatory Action

Chronic inflammation is a hallmark of many liver diseases and contributes significantly to their progression. This compound exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Inhibition of NF-κB Activation: NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of its target genes. This leads to a reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Anti-fibrotic Activity

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and can lead to cirrhosis and liver failure. This compound has demonstrated significant anti-fibrotic effects by targeting hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the liver.

-

Inhibition of HSC Activation and Proliferation: this compound inhibits the activation of HSCs from their quiescent state to a proliferative, myofibroblast-like phenotype. It achieves this by modulating key signaling pathways involved in cell proliferation and fibrosis, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.

-

Modulation of TGF-β/Smad Signaling: this compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2/3, key downstream mediators that promote the transcription of pro-fibrotic genes like collagen type I and α-smooth muscle actin (α-SMA).

-

Induction of Cell Cycle Arrest and Apoptosis in HSCs: this compound can induce cell cycle arrest in activated HSCs, in part by upregulating the expression of cell cycle inhibitors like p27 and p53, and inhibiting the pro-survival Akt signaling pathway.

Metabolic Regulation

This compound also plays a role in regulating lipid metabolism and improving insulin sensitivity, making it a potential therapeutic agent for NAFLD.

-

Modulation of Lipid Metabolism: this compound can reduce hepatic lipid accumulation by decreasing the expression of lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), and increasing the expression of enzymes involved in fatty acid oxidation like carnitine palmitoyltransferase 1A (CPT1A).

-

Improvement of Insulin Signaling: this compound has been shown to improve insulin sensitivity, potentially through its effects on the IRS-1/PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of this compound on liver cells.

Table 1: Cytotoxicity of this compound in Hepatic Cell Lines

| Cell Line | Compound | Incubation Time (h) | IC50 Value | Reference |

| HepG2 | This compound | 24 | ~60% inhibition at 200 µg/mL | |

| HepG2 | This compound | 48 | ~50% inhibition at 200 µg/mL | |

| HepG2 | This compound | 72 | ~65% inhibition at 200 µg/mL | |

| HepG2 | Silybin A (SA) | 48 | > 100 µM | |

| HepG2 | Silybin B (SB) | 48 | > 100 µM | |

| HepG2 | 3-O-galloyl silybin A (SGA) | 48 | ~50 µM | |

| HepG2 | 3-O-galloyl silybin B (SGB) | 48 | ~50 µM | |

| LX-2 | This compound (SBN) | 24 | Significant inhibition at 50 & 100 µM | |

| LX-2 | This compound (SBN) | 96 | Significant inhibition at 10, 50 & 100 µM |

Table 2: Effects of this compound on Gene and Protein Expression in Liver Cells

| Cell Line/Model | Treatment | Target | Method | Result | Reference |

| LX-2 cells | This compound (10, 50, 100 µM) | cMyc | Western Blot | Dose-dependent inhibition | |

| LX-2 cells | This compound (10, 50, 100 µM) | PPAR-γ | Western Blot | Dose-dependent upregulation | |

| LX-2 cells | This compound (10, 50, 100 µM) | p27, p53 | Western Blot | Upregulation | |

| LX-2 cells | This compound (10, 50, 100 µM) | Akt, p-Akt | Western Blot | Inhibition | |

| HepG2 cells | Silymarin (50, 75 µg/ml) | β-catenin, cyclin D1, c-Myc, PCNA | Western Blot | Downregulation | |

| HFD mice | This compound | FAS, ACC | qRT-PCR, Western Blot | Decreased expression | |

| HFD mice | This compound | CPT1A | qRT-PCR, Western Blot | Increased expression | |

| HT-29 cells | This compound (50 µM) + TGF-β | MMP-2, MMP-9 | Western Blot | Significant decrease | |

| HT-29 cells | This compound (50 µM) + TGF-β | p-Smad2 | Western Blot | Significant inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound in liver cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate HepG2 or other liver cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2, NF-κB p65, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

-

RNA Extraction: After this compound treatment, extract total RNA from the liver cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes and primers specific for the target genes (e.g., TNF-α, IL-6, COL1A1).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect liver cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The NF-κB transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in liver cells.

Caption: this compound's antioxidant mechanism via the Nrf2/ARE pathway.

Caption: this compound's anti-inflammatory action by inhibiting the NF-κB pathway.

Caption: this compound's anti-fibrotic effect via inhibition of TGF-β/Smad signaling.

Conclusion

This compound exhibits a remarkable array of hepatoprotective effects by targeting multiple key pathways involved in oxidative stress, inflammation, fibrosis, and metabolism within liver cells. Its ability to scavenge free radicals, activate the Nrf2 antioxidant response, inhibit the pro-inflammatory NF-κB pathway, and suppress the pro-fibrotic TGF-β/Smad signaling cascade underscores its potential as a therapeutic agent for a variety of liver diseases. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this compound. The continued investigation into the intricate molecular interactions of this compound will undoubtedly pave the way for novel and effective treatments for liver pathologies.

References

Silibinin's Modulation of Oncogenic Signaling Pathways: A Technical Guide for Cancer Researchers

Abstract

Silibinin, a naturally occurring flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered significant attention within the oncology research community for its pleiotropic anti-cancer effects. Exhibiting low toxicity, this polyphenolic compound has been shown to modulate a multitude of intracellular signaling cascades that are frequently dysregulated in cancer. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core signaling pathways targeted by this compound. We present a detailed analysis of its impact on critical oncogenic pathways, including PI3K/Akt/mTOR, MAPK, STAT, and NF-κB, as well as its role in the regulation of apoptosis and the cell cycle. This guide provides quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding of its mechanisms of action and to support its further investigation as a potential therapeutic agent in cancer treatment.

Introduction

Cancer is characterized by the deregulation of signaling pathways that govern cell growth, proliferation, survival, and metastasis. The targeting of these aberrant pathways is a cornerstone of modern oncology drug development. This compound has emerged as a promising natural compound that exerts its anti-neoplastic activities by intervening in these critical cellular processes. Its ability to simultaneously influence multiple signaling networks makes it an attractive candidate for both monotherapy and combination therapy to overcome drug resistance. This guide will provide a granular examination of the molecular mechanisms underlying this compound's anti-cancer properties.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are attributed to its ability to interact with and modulate several key signaling pathways implicated in tumorigenesis and progression.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a frequent event in many cancers. This compound has been shown to inhibit this pathway at multiple nodes.[1] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby preventing its activation.[2] This, in turn, leads to the downstream inhibition of mTOR and its targets, which are critical for protein synthesis and cell growth.[1] The inhibitory effect of this compound on the PI3K/Akt pathway has been observed in various cancer types, including bladder and prostate cancer.[3]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the MAPK pathway, primarily by inhibiting the phosphorylation of ERK1/2. This inhibition has been linked to a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are critical for cancer cell invasion and metastasis.

The STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as a direct inhibitor of STAT3. It can bind to both the SH2 and DNA-binding domains of STAT3, thereby preventing its phosphorylation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in tumorigenesis. The inhibition of STAT3 by this compound has been observed in prostate cancer and head and neck squamous cell carcinoma.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to chronic inflammation, tumor progression, and resistance to therapy. This compound has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the active NF-κB complex, thereby downregulating the expression of its target genes, including pro-inflammatory cytokines and anti-apoptotic proteins.

Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases, such as caspase-3 and caspase-9, and subsequent apoptosis.

References

- 1. This compound upregulates the expression of cyclin-dependent kinase inhibitors and causes cell cycle arrest and apoptosis in human colon carcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Evolving Landscape of Silibinin: A Technical Guide to the Biological Activity of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a flavonolignan derived from the milk thistle plant (Silybum marianum), has a long-standing history in traditional medicine for its hepatoprotective properties.[1][2] Modern research has expanded its therapeutic potential, revealing significant antioxidant, anti-inflammatory, and anticancer activities.[1][3][4] However, the clinical application of this compound has been hampered by its poor water solubility and low bioavailability. This has spurred the development of a diverse array of this compound derivatives, designed to enhance its pharmacological profile and therapeutic efficacy. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer and anti-inflammatory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anticancer Activity of this compound Derivatives

The quest to improve upon the natural anticancer properties of this compound has led to the synthesis of numerous derivatives with enhanced potency and selectivity. These modifications primarily focus on improving solubility, bioavailability, and interaction with specific molecular targets within cancer cells.

Enhanced Potency against Various Cancer Cell Lines

Structural modifications of the this compound scaffold have yielded derivatives with significantly improved antiproliferative activity against a range of human cancer cell lines. For instance, alkylation of the 7-OH group in this compound and 2,3-dehydrothis compound has been shown to dramatically increase potency against prostate cancer cells. Similarly, the introduction of carbamate groups has resulted in derivatives with potent activity against breast, lung, liver, and colon cancer cell lines. Glycosylated derivatives have also demonstrated enhanced anti-tumor effects, particularly against prostate cancer cells.

Table 1: Anticancer Activity (IC50, µM) of Selected this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | LNCaP | Prostate | 43.2 | |

| 7-O-Methylthis compound (2) | LNCaP | Prostate | 0.35 | |

| 7-O-Ethylthis compound (3) | LNCaP | Prostate | 0.44 | |

| 7-O-Methyl-2,3-dehydrothis compound (10) | PC-3 | Prostate | 5.29 | |

| 7-O-Ethyl-2,3-dehydrothis compound (11) | PC-3 | Prostate | 5.93 | |

| Carbamate derivative (2h) | MCF-7 | Breast | 2.08 | |

| Carbamate derivative (3h) | MCF-7 | Breast | 5.54 | |

| Carbamate derivative (3f) | MCF-7 | Breast | 6.84 | |

| Carbamate derivative (3e) | HT29 | Colon | 6.27 | |

| Carbamate derivative (3g) | HepG2 | Liver | 8.88 | |

| Glycosylated derivative (15) | DU145 | Prostate | 1.37 |

Mechanisms of Anticancer Action

This compound and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: Many derivatives have been shown to be more effective than the parent compound in inducing programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspase cascades.

-

Cell Cycle Arrest: Several derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, a glycosylated derivative of this compound was found to arrest the cell cycle at the G2/M phase in prostate cancer cells.

-

Inhibition of Key Signaling Pathways: this compound derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer:

-

NF-κB Pathway: this compound and its derivatives can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.

-

STAT3 Pathway: Inhibition of the STAT3 signaling pathway is another important mechanism by which these compounds exert their anticancer effects.

-

EGFR Pathway: The epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for the growth and survival of many cancer types, can be targeted and inhibited by this compound derivatives.

-

Caption: this compound derivatives' anticancer signaling pathways.

Anti-inflammatory and Hepatoprotective Activities

Chronic inflammation is a key driver of many diseases, including cancer and liver disorders. This compound and its derivatives have demonstrated potent anti-inflammatory effects, contributing to their therapeutic potential.

Modulation of Inflammatory Mediators

This compound Schiff base derivatives have been shown to counteract acute liver injury by enhancing anti-inflammatory and anti-apoptotic activities. These derivatives can significantly reduce the expression of pro-inflammatory cytokines. The anti-inflammatory mechanism often involves the inhibition of the NF-κB signaling pathway, which controls the expression of numerous inflammatory genes.

Hepatoprotective Effects

The traditional use of this compound for liver ailments is supported by modern research demonstrating its ability to protect liver cells from damage induced by toxins. This hepatoprotective effect is attributed to its antioxidant properties and its ability to stabilize cell membranes. Derivatives with improved solubility and bioavailability are being investigated to enhance these protective effects against various liver diseases.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. Silymarin and Cancer: A Dual Strategy in Both in Chemoprevention and Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Effect of this compound in human colorectal cancer cells: targeting the activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Silymarin and Silibinin: A Technical Guide

Abstract

For millennia, the milk thistle plant, Silybum marianum, has been a cornerstone of traditional medicine, particularly for liver ailments.[1][2][3] The scientific validation of this historical use began in the 20th century with the isolation and characterization of its active constituents. This guide provides a detailed technical overview of the discovery, history, and foundational experimental methodologies related to silymarin, the crude extract of milk thistle seeds, and its principal and most biologically active component, silibinin.[1][4] It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the journey of these flavonolignans from a traditional remedy to a subject of modern pharmacological research.

Historical Perspective and Discovery

The medicinal use of milk thistle dates back to ancient Greece and Rome. The Greek physician Dioscorides documented its application for liver issues and snake bites around 400 BCE. This traditional use persisted through centuries, but the scientific investigation into its active components did not commence until the mid-20th century.

In 1968, a pivotal breakthrough occurred when German scientists, led by Wagner, successfully isolated a complex of flavonolignans from the seeds of the milk thistle plant and named it "silymarin". Shortly after, the primary and most potent constituent of this complex, this compound (also known as silybin), was identified. Silymarin itself is a mixture of several compounds, with this compound accounting for approximately 50-70% of the total extract. The other major components include silychristin, silydianin, isosilybin A, and isosilybin B. This discovery was a landmark event, transforming a traditional herbal remedy into a defined chemical entity and paving the way for extensive pharmacological investigation.

Extraction and Isolation Protocols

The journey from the milk thistle seed to purified this compound involves multi-step extraction and purification processes. The methodologies have evolved from traditional solvent-based techniques to more advanced and efficient methods.

Silymarin Extraction from Silybum marianum

The primary challenge in extracting silymarin is its poor solubility in water and the high lipid content of the seeds. Therefore, a defatting step is often required.

2.1.1 Traditional Soxhlet Extraction (European Pharmacopoeia Method)

This conventional method is a two-step process designed to first remove lipids and then extract the flavonolignans.

-

Step 1: Defatting: Dried and ground milk thistle seeds are placed in a Soxhlet apparatus and subjected to continuous extraction with a non-polar solvent, typically n-hexane, for approximately 6 hours. This step removes the majority of the oils and fats.

-

Step 2: Silymarin Extraction: The defatted plant material is then extracted with a more polar solvent, most commonly methanol or ethanol, for about 5 hours. The solvent dissolves the silymarin complex.

-

Step 3: Concentration: The resulting methanolic or ethanolic extract is then concentrated under vacuum to evaporate the solvent, yielding a crude, resinous silymarin extract.

2.1.2 Modern Extraction Techniques

To improve efficiency, yield, and reduce solvent use, several modern techniques have been developed.

-

Pressurized Liquid Extraction (PLE): This method uses solvents (like acetone or methanol) at elevated temperatures (e.g., 125°C) and pressures. PLE can significantly shorten the extraction time to mere minutes and may eliminate the need for a separate defatting step, improving the overall yield.

-

Supercritical Fluid Extraction (SFE): This "clean" technique utilizes supercritical carbon dioxide (CO₂) as the solvent. The process involves placing ground seeds in a vessel and pumping in CO₂ under high pressure (300-500 bar) and moderate heat (31-40°C). The supercritical CO₂ dissolves the silymarin, and upon depressurization, the CO₂ returns to a gaseous state, leaving a pure, solvent-free extract.

-

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher yields and reduced solvent consumption compared to conventional methods.

Below is a generalized workflow for the extraction of silymarin.

Isolation and Characterization of this compound

Once the crude silymarin extract is obtained, further purification is required to isolate its individual components. This compound, being the most abundant, is often the primary target.

Experimental Protocol: Isolation by Preparative HPLC

A highly effective method for separating the diastereomers of this compound (Silybin A and Silybin B) and other flavonolignans is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: The crude silymarin extract is dissolved in a suitable solvent, such as methanol.

-

Chromatographic System: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents like acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength around 288 nm.

-

Fraction Collection: Fractions corresponding to the peaks of Silybin A and Silybin B are collected separately.

-

Characterization: The purity and identity of the isolated compounds are confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR are used to elucidate the complete chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Circular Dichroism (CD) Spectroscopy: To confirm the absolute stereochemistry of the isolated diastereomers.

-

Quantitative Data

Composition of Silymarin

The silymarin complex is primarily composed of flavonolignans. The relative abundance can vary based on the plant source and extraction method.

| Component | Typical Percentage in Silymarin Extract |

| This compound (Silybin A + Silybin B) | 50% - 70% |

| Silychristin | ~20% |

| Silydianin | ~10% |

| Isosilybin (A + B) | ~5% |

| Taxifolin | <5% |

Table 1: Typical composition of the silymarin flavonolignan complex.

Pharmacokinetic Properties of this compound

One of the major challenges in the clinical application of silymarin and this compound is their low water solubility, which leads to poor oral bioavailability. Various formulations, such as phytosomes or self-microemulsifying drug delivery systems (SMEDDS), have been developed to enhance absorption.

| Parameter | This compound (Standard Formulation) | This compound (Enhanced Formulation - SMEDDS) |

| Tmax (Time to Peak Plasma Conc.) | 2 - 4 hours | 0.80 hours |

| Cmax (Peak Plasma Concentration) | 1.1 - 1.3 µg/mL (120 mg dose) | 812.43 ng/mL (60 mg silybin dose) |

| AUC (Area Under the Curve) | 4.63 - 6.00 µg·h/mL | 676.98 ng·h/mL |

| Half-life (t½) | ~6 hours | 1.91 hours |

Table 2: Comparative pharmacokinetic parameters of this compound in healthy volunteers. Note that direct comparison is difficult due to different dosages and formulations in studies.

Extraction Yields

The efficiency of extraction varies significantly with the chosen methodology.

| Extraction Method | Solvent | Temperature | Time | Yield (mg/g of seeds) |

| Soxhlet (post-defatting) | Methanol | Boiling Point | 5 hours | ~16.8 (total silymarin) |

| Pressurized Liquid Extraction (PLE) | Acetone | 125°C | 10 min | ~22.7 (total silymarin) |

| Ultrasound-Assisted Extraction (UAE) | 40% Glycerol | 80°C | 60 min | ~10.93 (total silymarin) |

Table 3: Comparison of silymarin yields from different extraction methods.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its hepatoprotective, anti-inflammatory, and anti-cancer properties, by modulating a multitude of cellular signaling pathways.

Anti-inflammatory Pathway: NF-κB Inhibition

A cornerstone of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and interleukins. This compound can block the activation of NF-κB, thereby reducing the inflammatory cascade that contributes to liver damage.

References

- 1. Silymarin in the treatment of liver diseases: What is the clinical evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of Silymarin in Herbal and Alternative Medicine_Cactus Botanics [cactusbotanics.com]

- 3. phcogrev.com [phcogrev.com]

- 4. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Evaluation of Silibinin Analogues for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a natural flavonolignan extracted from the seeds of the milk thistle (Silybum marianum), has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1] In recent years, its potential as an anticancer agent has been extensively explored. This compound has been shown to modulate numerous signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] However, its clinical application is often hampered by poor water solubility and limited bioavailability.[1] This has spurred the development of a wide array of this compound analogues designed to enhance its therapeutic efficacy, potency, and pharmacokinetic profile. This technical guide provides an in-depth overview of the synthesis of various this compound analogues, detailed protocols for their biological evaluation, and a summary of their activity, with a focus on their anticancer effects.

Synthesis of this compound Analogues

The primary strategy for developing this compound analogues involves chemical modification of its phenolic hydroxyl groups, particularly at the C-7 and C-3 positions, as well as the alcoholic hydroxyl group at C-23.[3] Common modifications include alkylation, glycosylation, esterification, and the introduction of carbamate groups to improve properties like lipophilicity, solubility, and target interaction.[4]

A general workflow for the synthesis of this compound analogues often involves a few key steps, starting from the parent this compound molecule. The choice of solvent, base, and reaction conditions is crucial for achieving regioselectivity and desired yields.

Figure 1. Generalized workflow for the synthesis of this compound analogues.

Representative Synthetic Protocol: 7-O-Alkylthis compound

This protocol is adapted from a procedure for the selective alkylation of the C-7 hydroxyl group.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide, propyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add anhydrous K₂CO₃ (2.0 eq) to the solution.

-

Add the corresponding alkyl halide (1.1 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to yield the pure 7-O-alkylthis compound analogue.

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of this compound Analogues

The therapeutic potential of newly synthesized this compound analogues is assessed through a series of in vitro assays designed to measure their effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

This protocol is a standard procedure for assessing the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC-3, MCF-7, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

This compound analogues dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the this compound analogues in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the analogues. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2. Experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

This protocol outlines the general steps for staining cells for apoptosis analysis by flow cytometry.

Materials:

-

Cells treated with this compound analogues for a specified time.

-

Cold PBS

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution (e.g., 20 µg/mL)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the this compound analogue at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS, centrifuging after each wash.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide. The amount of fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This is a standard protocol for preparing and staining cells for DNA content analysis.

Materials:

-

Cells treated with this compound analogues.

-

Cold PBS

-

Cold 70% ethanol

-

PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A, and 0.1% Triton X-100)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of a this compound analogue for 24 hours.

-

Harvest approximately 1-2 x 10⁶ cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C) for fixation.

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M populations.

Quantitative Data Summary

Numerous studies have synthesized and evaluated this compound analogues, demonstrating that specific structural modifications can significantly enhance antiproliferative activity compared to the parent compound. The following tables summarize the reported IC₅₀ values for various classes of this compound analogues against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 7-O-Alkylthis compound and 2,3-Dehydro-7-O-Alkylthis compound Analogues

| Compound | R Group | LNCaP (IC₅₀, µM) | DU145 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |

| This compound | H | 43.20 ± 3.10 | 30.33 ± 2.51 | 35.53 ± 2.89 |

| 7-O-Methylthis compound | Methyl | 0.44 ± 0.04 | 10.36 ± 0.98 | 12.55 ± 1.10 |

| 7-O-Ethylthis compound | Ethyl | 0.35 ± 0.03 | 5.29 ± 0.45 | 8.99 ± 0.76 |

| 7-O-Propylthis compound | Propyl | 1.25 ± 0.11 | 9.87 ± 0.88 | 15.34 ± 1.32 |

| 7-O-Pentylthis compound | Pentyl | 2.89 ± 0.25 | 18.76 ± 1.55 | 22.45 ± 1.98 |

| 7-O-Hexylthis compound | Hexyl | 4.66 ± 0.41 | 25.67 ± 2.13 | 28.78 ± 2.45 |

| 7-O-Methyl-2,3-DHS | Methyl | 2.11 ± 0.18 | 3.55 ± 0.29 | 2.54 ± 0.21 |

| 7-O-Ethyl-2,3-DHS | Ethyl | 2.56 ± 0.22 | 3.89 ± 0.33 | 2.98 ± 0.25 |

DHS: 2,3-Dehydrosilybin

Table 2: Antiproliferative Activity of this compound & 2,3-Dehydrosilybin Carbamate Analogues

| Compound | R Group | MCF-7 (IC₅₀, µM) | NCI-H1299 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | HT29 (IC₅₀, µM) |

| This compound | - | >20 | >20 | >20 | >20 |

| 2,3-DHS | - | >20 | >20 | >20 | >20 |

| Analogue 2h | [1,4'-bipiperidine]-1'-carboxylate | 2.08 ± 0.15 | 10.12 ± 0.87 | 12.43 ± 1.01 | 11.87 ± 0.99 |

| Analogue 3f | piperidine-1-carboxylate | 6.84 ± 0.55 | 12.56 ± 1.11 | 15.32 ± 1.32 | 9.86 ± 0.81 |

| Analogue 3h | [1,4'-bipiperidine]-1'-carboxylate | 5.54 ± 0.43 | 11.23 ± 0.98 | 9.99 ± 0.84 | 10.54 ± 0.92 |

| Analogue 3e | pyrrolidine-1-carboxylate | 14.24 ± 1.21 | 8.07 ± 0.69 | 13.88 ± 1.15 | 6.27 ± 0.51 |

Analogue 2 series are this compound derivatives; Analogue 3 series are 2,3-dehydrosilybin derivatives.

Table 3: Antiproliferative Activity of Glycosylated this compound Analogues

| Compound | Modification | DU145 (IC₅₀, µM) | SNU-423 (IC₅₀, µM) | Hep3B (IC₅₀, µM) | LIXC-002 (IC₅₀, µM) |

| This compound | - | 42.8 ± 3.50 | 45.7 ± 4.10 | 10.2 ± 0.98 | 39.8 ± 3.20 |

| Analogue 14 | Glucosyl at C-3 | 10.5 ± 0.98 | 7.82 ± 0.25 | 7.55 ± 0.06 | 12.6 ± 1.10 |

| Analogue 15 | Galactosyl at C-3 | 1.37 ± 0.14 | 11.3 ± 1.02 | 11.2 ± 1.01 | 7.19 ± 0.94 |

| Analogue 17 | Galactosyl at C-23 | 3.64 ± 0.24 | 9.83 ± 0.89 | 12.8 ± 1.11 | 15.4 ± 1.32 |

Modulation of Key Signaling Pathways

This compound and its analogues exert their anticancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer. Key pathways inhibited include PI3K/Akt, MAPK, STAT3, and NF-κB, which collectively control cell proliferation, survival, apoptosis, and inflammation.

PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell growth and survival. This compound has been shown to inhibit the phosphorylation of both Akt and ERK1/2, leading to the downregulation of downstream targets involved in cell invasion and proliferation, such as matrix metalloproteinases (MMPs). This inhibition contributes significantly to the anti-metastatic effects of this compound analogues.

STAT3 and NF-κB Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are constitutively active in many cancers, promoting cell survival and inflammation. This compound directly inhibits STAT3 activation, preventing its nuclear translocation and DNA binding. Similarly, it suppresses the activation of the NF-κB pathway, reducing the expression of pro-inflammatory and anti-apoptotic genes.

Figure 3. Key signaling pathways modulated by this compound analogues.

Conclusion and Future Directions

The synthesis of this compound analogues has proven to be a successful strategy for enhancing the anticancer potency of this natural product. Modifications at the C-7, C-3, and C-23 positions have yielded derivatives with significantly lower IC₅₀ values against a range of cancer cell lines. These analogues retain the multi-targeted mechanism of action of the parent compound, effectively inhibiting key signaling pathways such as PI3K/Akt, MAPK, STAT3, and NF-κB, which are fundamental to cancer progression.

Future research should focus on optimizing the pharmacokinetic properties of these potent analogues to improve their in vivo efficacy and clinical translatability. Further investigation into novel drug delivery systems, such as nanoparticle formulations, could also help overcome the bioavailability challenges associated with flavonolignans. The continued exploration of structure-activity relationships will be crucial in designing the next generation of this compound-based therapeutics with superior efficacy and safety profiles for the treatment of cancer.

References

Silibinin's Anti-proliferative Mechanisms in Cancer Cells: A Technical Guide

Introduction

Silibinin, a naturally occurring flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention in oncology research for its potent anti-cancer properties.[1][2] Exhibiting a favorable safety profile, this compound demonstrates pleiotropic effects, targeting multiple molecular pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3] This technical guide provides an in-depth overview of the anti-proliferative effects of this compound, focusing on its impact on various cancer cell lines, the underlying signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development.

Quantitative Analysis of this compound's Anti-proliferative Effects

This compound's efficacy in inhibiting cancer cell growth varies across different cancer types and cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| Breast Cancer | MCF-7 (mammospheres) | 150 | 72 | |

| Breast Cancer | MDA-MB-231 (mammospheres) | 100 | 72 | |

| Breast Cancer | MDA-MB-468 (aggregates) | 50 | 72 | |

| Colon Cancer | Fet | ~175 (75 µg/mL) | 72 | |

| Colon Cancer | Geo | ~175 (75 µg/mL) | 72 | |

| Colon Cancer | HCT116 | ~93 (40 µg/mL) | 72 | |

| Prostate Cancer (Androgen-dependent) | LNCaP | 0.35 - 4.66 | Not Specified | |

| Prostate Cancer (Androgen-independent) | DU145 | 5.29 - 30.33 | Not Specified | |

| Prostate Cancer (Androgen-independent) | PC-3 | 5.29 - 30.33 | Not Specified |

Table 2: Effects of this compound on Cell Cycle Progression and Apoptosis

This compound is known to induce cell cycle arrest and apoptosis in various cancer cells.

| Cancer Type | Cell Line(s) | Effect on Cell Cycle | Apoptotic Effect | Reference |

| Hepatocellular Carcinoma | HepG2 | G1 arrest | Induces apoptosis | |

| Hepatocellular Carcinoma | Hep3B | G1 and G2-M arrest | Higher induction of apoptosis vs. HepG2 | |

| Bladder Cancer | TCC-SUP | G1 arrest (low dose), G2/M arrest (high dose) | Induces apoptosis (dose and time-dependent) | |

| Bladder Cancer | T-24 | G1 arrest | No significant apoptosis mentioned | |

| Pancreatic Cancer | AsPC-1 | G1 arrest | Induces apoptosis | |

| Pancreatic Cancer | BxPC-3, Panc-1 | No obvious change | Induces apoptosis | |

| Oral Cancer | YD10B, Ca9-22 | G0/G1 arrest | Induces apoptosis | |

| Colon Cancer | SW480, SW620 | Not specified | Induces apoptosis via extrinsic and intrinsic pathways | |

| Rat Prostate Cancer | H-7, I-8 | G1 arrest (12, 24h), S phase arrest (48h) | Induces apoptosis |

Modulation of Signaling Pathways by this compound

This compound exerts its anti-proliferative effects by modulating a multitude of signaling pathways crucial for cancer cell growth and survival. It inhibits oncogenic pathways such as PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin, while also targeting key cell cycle regulators and survival proteins.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is critical for cell proliferation and differentiation. This compound can suppress this pathway to inhibit cancer cell growth and invasion.

Cell Cycle Regulation

This compound induces cell cycle arrest by modulating the expression and activity of key regulatory proteins, including Cyclin-Dependent Kinases (CDKs) and their inhibitors (CDKIs). It often leads to the upregulation of CDKIs like p21/Cip1 and p27/Kip1, and downregulation of cyclins (D1, E) and CDKs (CDK2, CDK4), resulting in G1 or G2/M phase arrest.

Experimental Protocols

Standardized methodologies are crucial for assessing the anti-proliferative effects of this compound. Below are detailed protocols for key in vitro assays.

General Experimental Workflow

A typical workflow for evaluating the effect of this compound on cancer cells involves several stages, from initial cell culture to specific functional assays and data analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.45-0.5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in culture flasks. After treatment with this compound for the desired time, harvest both adherent and floating cells.

-

Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by this compound.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., PVDF or nitrocellulose) and probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.

Protocol:

-

Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample and load it onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-ERK, anti-p27) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anti-proliferative activity against a wide range of cancer cells. Its multifaceted mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways, including PI3K/Akt/mTOR and MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully establish its efficacy and optimal use as a cancer therapeutic agent.

References

- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Activity of Silibinin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silibinin, the primary active flavonolignan in silymarin extracted from milk thistle (Silybum marianum), is renowned for its significant hepatoprotective properties.[1][2] A substantial body of evidence now demonstrates that its therapeutic effects are, in large part, attributable to its potent and multifaceted antioxidant activity.[3][4] this compound combats oxidative stress through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and indirect action by upregulating the endogenous antioxidant defense system via modulation of key signaling pathways. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental workflows.

Mechanisms of Antioxidant Action

This compound's antioxidant capacity is not limited to a single mode of action. It operates through both direct and indirect pathways to mitigate cellular oxidative damage.

Direct Radical Scavenging

This compound possesses the structural attributes of a classic phenolic antioxidant, enabling it to directly interact with and neutralize a variety of free radicals. It can donate a hydrogen atom from its hydroxyl groups to stabilize reactive oxygen and nitrogen species (ROS/RNS), thereby terminating damaging radical chain reactions.[5] Studies have shown its efficacy in scavenging radicals such as hydroxyl (•OH), superoxide (O₂•⁻), and hypochlorous acid (HOCl). For instance, this compound has been shown to be a strong scavenger of HOCl with an IC₅₀ of 7 µM, although its capacity for scavenging O₂•⁻ is comparatively lower (IC₅₀ > 200 μM). This direct scavenging activity is crucial in preventing oxidative damage to vital cellular components like lipids, proteins, and DNA.

Indirect Antioxidant Effects via Nrf2 Signaling

Beyond direct scavenging, this compound's more profound and sustained antioxidant effect comes from its ability to enhance the cell's intrinsic antioxidant defenses. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this inhibition is released. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of Phase II detoxifying and antioxidant enzymes, including:

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPx)

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

By upregulating these critical enzymes, this compound fortifies the cell's capacity to neutralize ROS, thereby providing long-lasting protection against oxidative insults.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound and its parent extract, silymarin, has been quantified using various standard in vitro assays. The half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀) is a common metric, where a lower value indicates higher antioxidant potency.

| Assay | Compound Tested | Result (IC₅₀ / EC₅₀) | Reference(s) |

| DPPH Radical Scavenging | Silymarin | 20.8 µg/mL | |

| Silymarin | 1.34 mg/mL | ||

| Taxifolin | 32 µM | ||

| Silybin A | 115 µM | ||

| Silybin B | 121 µM | ||

| ABTS Radical Scavenging | Silymarin | 8.62 µg/mL | |

| Superoxide (O₂•⁻) Scavenging | This compound | > 200 µM | |

| HOCl Scavenging | This compound | 7 µM | |

| Hydrogen Peroxide (H₂O₂) Scavenging | Silymarin (equal to 62µM silybin) | 38 µM | |

| Nitric Oxide (NO) Scavenging | Silymarin (equal to 62µM silybin) | 266 µM | |

| Oxygen Radical Absorbance Capacity (ORAC) | Taxifolin | 2.43 Trolox Equivalents |

Note: Taxifolin, Silybin A, and Silybin B are major constituents of silymarin, with this compound being a mixture of Silybin A and Silybin B.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating antioxidant activity. Below are detailed protocols for key assays cited in this compound research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

-

Sample Preparation:

-

Dissolve this compound or the test extract in the same solvent to create a stock solution.

-

Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a small volume of the sample or standard (e.g., 50 µL).

-

Add a larger volume of the DPPH working solution (e.g., 1.95 mL).

-

Prepare a control containing only the solvent and the DPPH solution.

-

Mix thoroughly and incubate in the dark at room temperature for a specified period (e.g., 30-90 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at approximately 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•⁺).

-

Reagent Preparation:

-

Generate the ABTS•⁺ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Prepare the ABTS•⁺ working solution by diluting the stock solution with a buffer (e.g., PBS) or ethanol to an absorbance of ~0.70 at 734 nm.

-

-

Sample Preparation:

-

Prepare serial dilutions of this compound or the test extract as described for the DPPH assay.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard to a larger volume of the ABTS•⁺ working solution.

-

Mix and incubate at room temperature for a defined time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at approximately 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation:

-

Prepare the FRAP working solution fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the working solution to 37°C before use.

-

-

Sample Preparation:

-

Prepare serial dilutions of this compound or the test extract. A standard curve is typically prepared using a known antioxidant like FeSO₄ or Trolox.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard (e.g., 10 µL) to a microplate well.

-